

A Comparative Guide to Clinical Trial Data of FAP Inhibitors in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

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Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising target for cancer therapy and diagnostics. A variety of FAP inhibitors, ranging from small molecules and antibodies to radiolabeled agents for theranostics, are currently under investigation in clinical trials. This guide provides a comparative overview of the clinical trial data for several FAP inhibitors in cancer patients, presenting key efficacy and safety findings in a structured format, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Comparative Efficacy and Safety of FAP Inhibitors

The following table summarizes the quantitative data from various clinical trials of FAP inhibitors. It is important to note that these trials were not head-to-head comparisons, and thus, direct cross-trial conclusions should be drawn with caution.

FAP Inhibitor	Trial Phase	Cancer Type(s)	N	Efficacy Results	Key Safety/Tolerability Findings
Talabostat (Val-boroPro)	Phase II	Metastatic Colorectal Cancer	28	No objective responses; 21% of patients had stable disease for a median of 25 weeks.[1]	One patient experienced renal failure related to the drug.[1]
Phase II	Stage IV Melanoma	43 (evaluable)	Partial responses in 13.9% of patients; 46.5% had stable disease for four or more cycles.[2]	High-dose cisplatin-associated nausea and vomiting were significant.[2]	
Phase II	Chronic Lymphocytic Leukemia (CLL) (in combination with rituximab)	42 (evaluable)	Partial responses in 19% of patients.[2]	Not detailed in the provided search results.	
Sibrotuzumab	Phase II	Metastatic Colorectal Cancer	17 (evaluable)	No complete or partial remissions; 2 patients had stable disease.[3]	Well tolerated and safe; adverse reactions included rigors/chills, nausea,

flushing, and
one case of
bronchospas
m.[3]

Phase I	Advanced FAP-positive cancers (colorectal, non-small cell lung)	24 (evaluable)	No objective tumor responses.[4] [5][6]	Repeat infusions were safe; treatment- related adverse events in 6 patients.[4][5] [6]	
[¹⁷⁷ Lu]Lu- LNC1004	Phase II	Advanced Metastatic Cancers (11 types)	28	Disease control in 46% of patients (4 partial responses, 9 stable disease).[7] [8]	Grade 3/4 hematotoxicit y in 21% of patients (thrombocyto penia, leukopenia, neutropenia). No grade 3/4 hepatotoxicity or nephrotoxicity .[7][8]
First-in- human, Dose- escalation	Metastatic Radioiodine- Refractory Thyroid Cancer	12	Objective response rate of 25% and disease control rate of 83%.[9][10]	Well tolerated; 1 patient had grade 4 thrombocytop enia, and 2 had grade 3/4 hematotoxicit y at the	

highest dose.

[\[9\]](#)[\[10\]](#)

[177Lu]Lu-FAP-2286	Phase I/II (LuMIERE)	Advanced or Metastatic Solid Tumors	11	1 confirmed partial response and 1 stable disease. [11]	Manageable safety profile; one instance of grade 4 lymphopenia was a dose-limiting toxicity. [11]
Prospective Study	Advanced Lung Cancer	9	Overall response rate of 77.78%; median OS of 10 months and PFS of 6 months. [12]	No grade III/IV toxicity events were observed. [12]	

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of their outcomes.

Talabostat in Metastatic Colorectal Cancer (Phase II)[\[1\]](#)

- Objective: To evaluate the clinical impact of FAP inhibition with single-agent Talabostat in patients with previously treated metastatic colorectal cancer.
- Patient Population: Patients with metastatic colorectal cancer who had previously received systemic chemotherapies, with measurable disease, ECOG performance status of 0 to 2, and adequate organ function.
- Intervention: Talabostat (Val-boroPro) 200 µg administered orally twice daily, continuously.
- Primary Endpoint: Objective response rate.

- Secondary Endpoints: Duration of stable disease, progression-free survival, and overall survival.
- Correlative Studies: Evaluation of the pharmacodynamic effects of Talabostat on FAP enzymatic function in peripheral blood.

Sibrotuzumab in Metastatic Colorectal Cancer (Early Phase II)[3]

- Objective: To investigate the anti-tumor activity, safety, and pharmacokinetics of unconjugated sibrotuzumab.
- Patient Population: Patients with metastatic colorectal cancer with one or more measurable lesions.
- Intervention: Weekly intravenous infusions of sibrotuzumab at a dose of 100 mg for 12 weeks.
- Primary Endpoint: Tumor response (complete or partial remission).
- Secondary Endpoints: Safety, pharmacokinetics.

[¹⁷⁷Lu]Lu-LNC1004 in Advanced Metastatic Cancers (Phase II)[7][8]

- Objective: To evaluate the efficacy and safety of [¹⁷⁷Lu]Lu-LNC1004 radioligand therapy in patients with end-stage metastatic tumors with high FAP expression.
- Patient Population: 28 patients with progressive metastatic malignancies (11 types) with high FAP expression (maximum standardized uptake value ≥10 in >50% of tumors) who had exhausted all approved therapies.
- Intervention: Patients were scheduled to receive four cycles of [¹⁷⁷Lu]Lu-LNC1004 at 3.33 GBq/cycle every 6 weeks.
- Primary Endpoint: Post-radioligand therapy radiologic response.

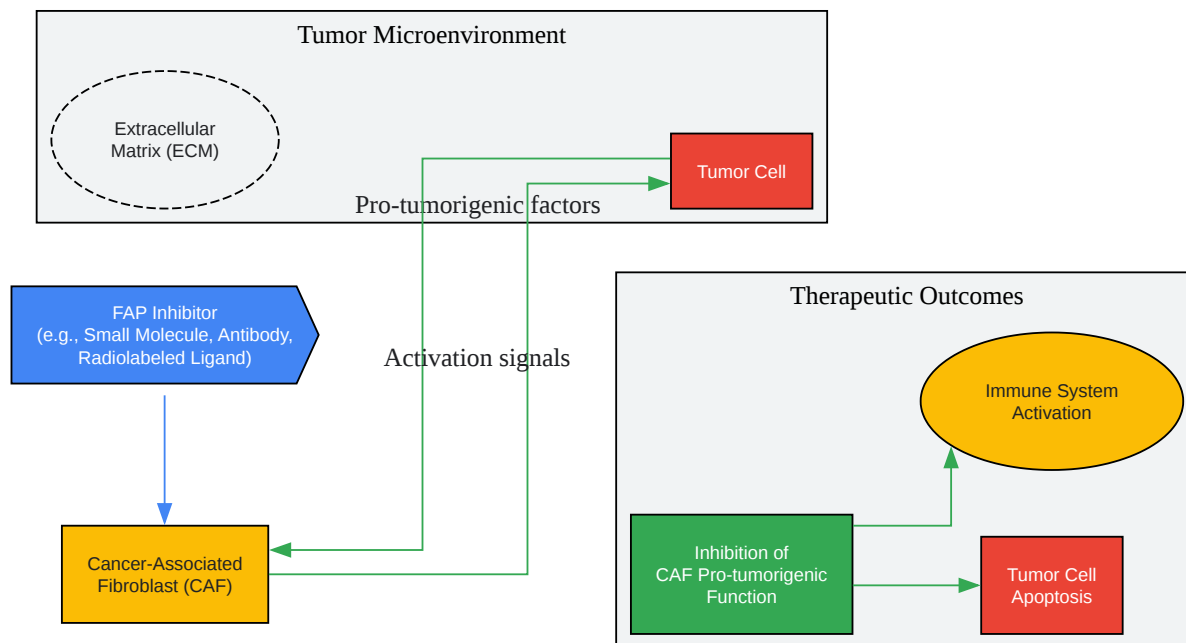
- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), dosimetry, and safety.

[¹⁷⁷Lu]Lu-FAP-2286 in Advanced Lung Cancer (Prospective Study)[12]

- Objective: To evaluate the efficacy and safety of peptide-targeted radionuclide therapy (PTRT) with [¹⁷⁷Lu]Lu-FAP-2286 in advanced lung cancer.
- Patient Population: 9 patients diagnosed with advanced lung cancer who met the inclusion criteria.
- Intervention: PTRT with [¹⁷⁷Lu]Lu-FAP-2286.
- Efficacy Assessment: Short-term efficacy was assessed using RECIST 1.1 and PERCIST 1.0 criteria. Long-term efficacy was evaluated through overall survival, progression-free survival (PFS), and overall response rate.
- Safety Assessment: Toxicity was assessed using CTCAE v5.0.

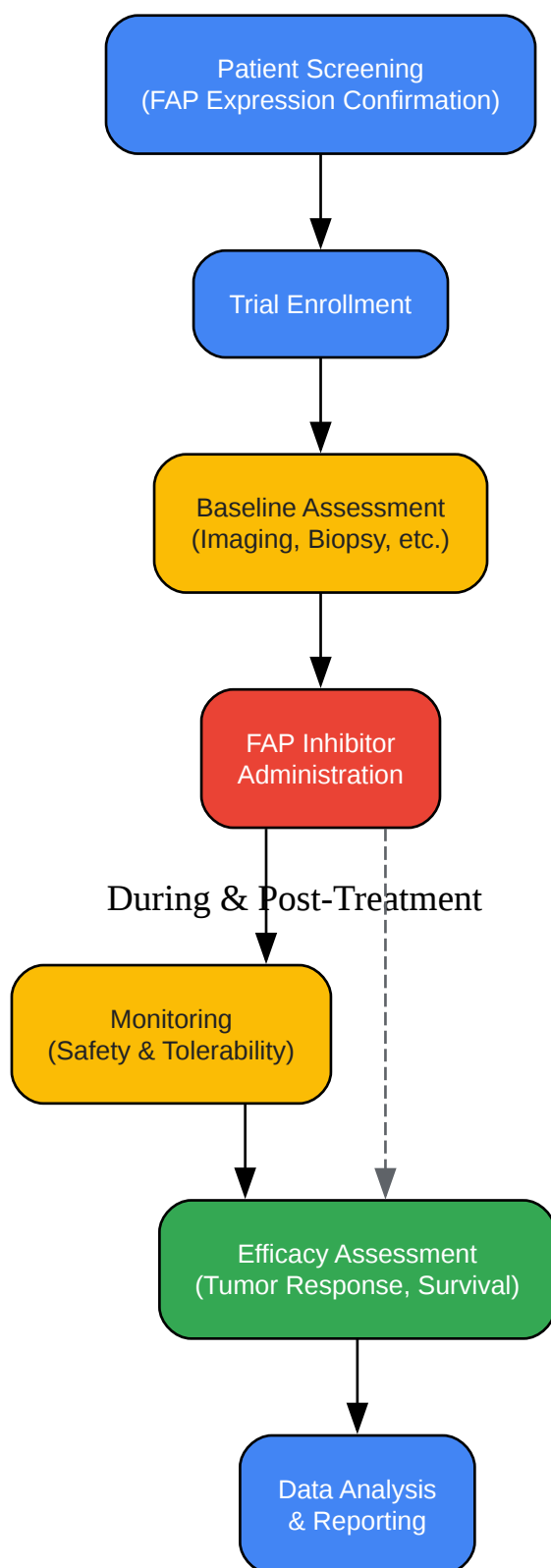
Visualizing FAP-Targeted Cancer Therapy

Diagrams illustrating the mechanism of action and experimental workflows provide a clearer understanding of the concepts.



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Caption: Mechanism of FAP-targeted cancer therapy.



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Caption: General workflow of a clinical trial for a FAP inhibitor.

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- To cite this document: BenchChem. [A Comparative Guide to Clinical Trial Data of FAP Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857370#clinical-trial-data-comparing-various-fap-inhibitors-in-cancer-patients]

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